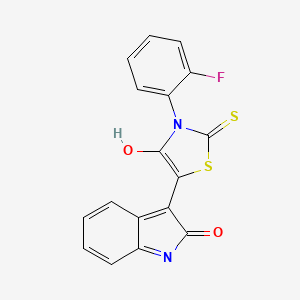
(Z)-3-(2-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, commonly known as FIT-039, is a thiazolidinone derivative that has been identified as a potent inhibitor of the replication of the Zika virus. FIT-039 has also shown promising results in inhibiting the replication of other viruses, such as dengue, West Nile, and yellow fever.
Aplicaciones Científicas De Investigación
Anticonvulsant and CNS Depressant Activities
A study on the biological activity of novel Isatin coupled Thiazolidin-4-one derivatives, which share structural similarities with (Z)-3-(2-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, revealed their potential as anticonvulsants. These compounds were synthesized using an eco-friendly microwave-assisted method and evaluated for CNS depressant and anticonvulsant activities in mice. The findings suggest that these derivatives exhibit significant CNS depressant activity and protection in the maximal electroshock seizure (MES) test, indicating their potential to inhibit seizure spread without causing liver toxicity. Computational studies, including molecular docking, were performed to predict the binding modes of these compounds in the ATP binding sites of the NMDA and AMPA receptors, which are relevant to their anticonvulsant activity (Nikalje et al., 2015).
Antimicrobial Potential
Another study synthesized novel fluorine-containing derivatives with structures related to this compound, focusing on their potential as antimicrobial agents. These compounds were evaluated for in vitro antimicrobial activity against various bacterial and fungal strains. The results highlighted several derivatives with remarkable in vitro antimicrobial potency, indicating the therapeutic potential of such compounds in treating infectious diseases (Desai et al., 2013).
Anticancer Activity
The synthesis of novel compounds that include the this compound moiety has been explored for their potential anticancer activities. These compounds were evaluated against various cancer cell lines, including breast and colorectal cancer cells. Certain derivatives exhibited potent anticancer activity, with mechanisms of action involving the induction of apoptosis through the intrinsic mitochondrial pathway. This suggests the potential utility of such compounds in developing new anticancer therapies (Eldehna et al., 2017).
Anti-inflammatory and Analgesic Activities
Research into the therapeutic potential of this compound derivatives has also covered their anti-inflammatory and analgesic properties. By synthesizing and testing various derivatives, studies have identified compounds with significant anti-inflammatory and analgesic activities in preclinical models. These findings highlight the potential for developing new non-steroidal anti-inflammatory drugs (NSAIDs) and pain management therapies based on these compounds (Khalifa & Abdelbaky, 2008).
Propiedades
IUPAC Name |
3-[3-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O2S2/c18-10-6-2-4-8-12(10)20-16(22)14(24-17(20)23)13-9-5-1-3-7-11(9)19-15(13)21/h1-8,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGYPSPJVDRZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B2876407.png)
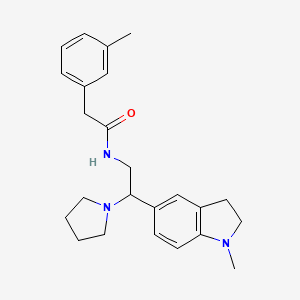
![2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid](/img/structure/B2876411.png)
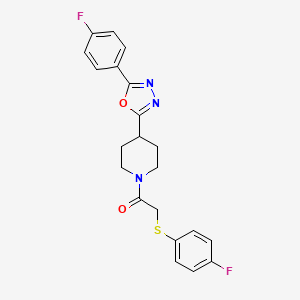
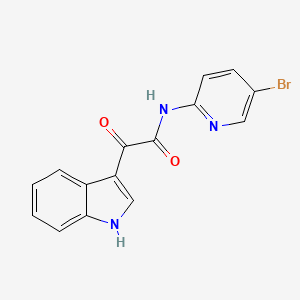


![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide](/img/structure/B2876420.png)

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2876426.png)
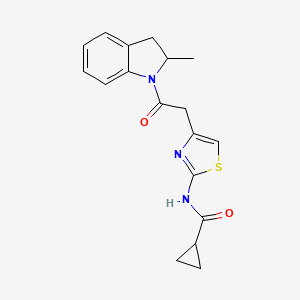
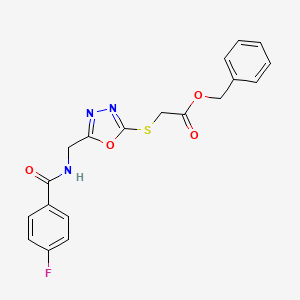
![N-(2,3-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2876429.png)
![1-(benzo[d]isoxazol-3-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2876430.png)